6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE
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Overview
Description
6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Alkylation and Acylation: The quinoline core can be further modified by alkylation and acylation reactions to introduce the ethyl, trimethyl, and phenyl groups.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinecarboxamides: A class of compounds with similar structures but different substituents.
Uniqueness
6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C21H24N2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-ethyl-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide |
InChI |
InChI=1S/C21H24N2O/c1-5-16-11-12-19-18(13-16)15(2)14-21(3,4)23(19)20(24)22-17-9-7-6-8-10-17/h6-14H,5H2,1-4H3,(H,22,24) |
InChI Key |
IMRYPWTUCOAYTG-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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